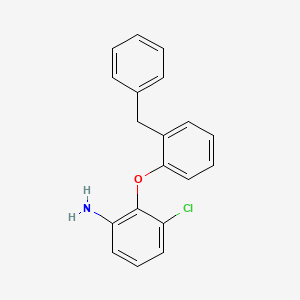
3,4,6,7-Tetrachlorodibenzofuran
概要
説明
3,4,6,7-Tetrachlorodibenzofuran (TCDF) is a chlorinated organic compound that belongs to the polychlorinated dibenzofuran (PCDF) family . PCDFs are a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . They are not deliberately produced by industry but are produced in small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
The synthesis of TCDF has been studied extensively. For instance, a study investigated the reaction mechanisms between TCDF and the methylidyne radical . The study found that the CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .
Molecular Structure Analysis
The molecular structure of TCDF consists of two benzene rings connected by an oxygen atom and four chlorine atoms attached to the carbon atoms . The chemical formula of TCDF is C12H4Cl4O .
Chemical Reactions Analysis
The reaction of TCDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically . It was found that the title reaction is a multi-channel reaction, i.e., the CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .
Physical And Chemical Properties Analysis
TCDF is a solid crystalline compound . The average molecular mass of TCDF is 305.972 g/mol .
科学的研究の応用
Metabolism and Pharmacokinetics
- The metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF) has been explored in rats, revealing the formation of various biliary metabolites, which could hint at similar pathways for related compounds like 3,4,6,7-tetrachlorodibenzofuran (Burka, McGown, & Tomer, 1990).
- Studies have shown that TCDF is absorbed, metabolized, and primarily excreted via the bile in rats, with liver being a major storage site. This offers insights into the behavior of similar chlorinated dibenzofurans in living organisms (Birnbaum, Decad, & Matthews, 1980).
Environmental Impact and Bioavailability
- Research on the aquatic photochemistry of polychlorinated dibenzofurans, including 2,3,7,8-tetrachlorodibenzofuran, provides valuable information about their environmental degradation and potential ecological impacts (Friesen, Foga, & Loewen, 1996).
- The long-term fate and bioavailability of 2,3,7,8-tetrachlorodibenzofuran in lake ecosystems have been studied, indicating its persistence and impact on aquatic life (Currie, Fairchild, Holoka, & Muir, 2000).
Biological Effects and Mechanisms
- Theteratogenic effects of TCDF have been observed in animal models, which could provide a reference for understanding the biological impact of similar compounds like 3,4,6,7-tetrachlorodibenzofuran (Weber, Harris, Haseman, & Birnbaum, 1985).
- Studies on the induction of cytochrome P450-dependent monooxygenase activities by TCDF in rat hepatoma cells suggest a potential biochemical mechanism that could be relevant to other chlorinated dibenzofurans (Zacharewski, Harris, & Safe, 1989).
Applications in Cancer Research
- Research indicates that the aryl hydrocarbon receptor (AhR), activated by compounds like TCDF, can be targeted for chemotherapy in estrogen receptor-negative breast cancer, highlighting a potential therapeutic application for similar compounds (Zhang et al., 2009).
Analytical Techniques
- Advanced techniques have been developed for the selective separation and analysis of TCDF, which could be adapted for the analysis of 3,4,6,7-tetrachlorodibenzofuran, improving detection and quantification in various matrices (Swerev & Ballschmiter, 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4,6,7-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJLCLBSUNZLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074946 | |
| Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6,7-Tetrachlorodibenzofuran | |
CAS RN |
57117-40-5 | |
| Record name | 3,4,6,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,6,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOO8I5C9MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)







